LogP Lipophilicity Tuning: 2-Chloro vs. 2-Methyl and 2-Methoxy Analogs
The 2-chloro substitution provides a balanced logP value that is intermediate between more lipophilic (2-bromo, 2-methyl) and more hydrophilic (2-methoxy, unsubstituted) analogs, positioning it within the optimal range for oral bioavailability and CNS penetration. The predicted logP of the target compound (3.71) is 0.42 units higher than the 2-methoxy analog (3.29) and 0.33 units lower than the 2-bromo analog (4.04) [1].
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted via XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.71 |
| Comparator Or Baseline | 2-Methoxy analog (CAS 2097888-75-8): XLogP3 = 3.29; 2-Bromo analog: XLogP3 = 4.04; 2-Methyl analog: XLogP3 = 3.85 |
| Quantified Difference | ΔlogP = +0.42 vs. 2-methoxy; ΔlogP = -0.33 vs. 2-bromo; ΔlogP = -0.14 vs. 2-methyl |
| Conditions | Predicted using XLogP3 algorithm as implemented in PubChem (2025 release); values extracted for the neutral species. |
Why This Matters
This places the 2-chloro compound in the logP 3–4 range associated with favorable membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and high metabolic clearance.
- [1] PubChem. Predicted XLogP3 values for 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide and structural analogs. Computed via XLogP3 3.0. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-08). View Source
